molecular formula C8H4O6 B1345555 Cyclobutane-1,2,3,4-tetracarboxylic dianhydride CAS No. 4415-87-6

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Cat. No.: B1345555
CAS No.: 4415-87-6
M. Wt: 196.11 g/mol
InChI Key: YGYCECQIOXZODZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,3,4-Cyclobutanetetracarboxylic dianhydride plays a significant role in biochemical reactions, particularly in the synthesis of biologically and pharmacologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of polyimide materials. These interactions are primarily based on the compound’s ability to form stable anhydride bonds, which are crucial in the crosslinking processes of polyimides .

Cellular Effects

The effects of 1,2,3,4-Cyclobutanetetracarboxylic dianhydride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the structural integrity of cell membranes and other cellular components, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, 1,2,3,4-Cyclobutanetetracarboxylic dianhydride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to form stable anhydride bonds is central to its mechanism of action, enabling it to participate in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Cyclobutanetetracarboxylic dianhydride change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to moisture. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Cyclobutanetetracarboxylic dianhydride vary with different dosages in animal models. At lower doses, the compound may facilitate beneficial biochemical reactions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

1,2,3,4-Cyclobutanetetracarboxylic dianhydride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis of polyimide materials. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYCECQIOXZODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C1C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196058
Record name Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone
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Molecular Weight

196.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-87-6, 4411-19-2
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone
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Record name 1,2,3,4-Cyclobutanetetracarboxylic dianhydride
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Record name Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone
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Record name Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone
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Record name 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE
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Synthesis routes and methods I

Procedure details

In a 1 liter-glass flask equipped with a 500 W moderate-pressure mercury lamp, 100 g (1.02 M) of maleic anhydride and 1 kg of ethyl acetate were placed and mixed to provide a homogeneous solution. Under stirring in an agron atmosphere, the solution was irradiated with light by using the mercury lamp for 8 hours at 20° C. to precipitate a crystal. After the reaction, the crystal was recovered by filtration to obtain 3.3 g of cyclobutanetetracarboxylic dianhydride (100% trans form).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The cyclobutane-1,2,3,4-tetracarboxylic acid (501 g, 2.16 mol) and acetic anhydride (3000 ml) were added to a 5-liter flask and reacted at a controlled temperature of 150° C. for 24 hours. The reaction was cooled to room temperature; concentrated; and dried to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride (573 g, 2.93 mol).
Quantity
501 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
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Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
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Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
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Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
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Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Reactant of Route 6
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Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Customer
Q & A

Q1: What is the molecular formula and weight of CBDA?

A1: The molecular formula of CBDA is C8H6O6, and its molecular weight is 202.12 g/mol.

Q2: Does CBDA exhibit any unique structural features compared to other dianhydrides?

A2: Yes, CBDA possesses a unique cyclobutane ring structure, contributing to the low coefficient of thermal expansion (CTE) observed in its derived polymers [, , , ].

Q3: What spectroscopic data is available to characterize CBDA?

A3: CBDA can be characterized using various spectroscopic techniques, primarily Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. FTIR reveals characteristic peaks for the anhydride groups and the cyclobutane ring, while NMR provides detailed information about the carbon and hydrogen atoms in the molecule [, , , ].

Q4: How does CBDA contribute to the solubility of its derived polymers?

A4: While CBDA itself may have limited solubility, its incorporation into polymer backbones, particularly polyimides, can significantly influence solubility. For instance, CBDA-based PIs incorporating fluorinated aromatic diamines have demonstrated enhanced solubility in various organic solvents [, ].

Q5: How does CBDA impact the thermal stability of its derived polymers?

A5: CBDA generally contributes to good thermal stability in its derived polymers. For example, PIs synthesized from CBDA and various diamines have shown high thermal decomposition temperatures, often exceeding 400°C [, , , ].

Q6: How does the steric structure of CBDA influence the properties of derived polyimides?

A6: The rigid and compact cyclobutane ring in CBDA significantly impacts the polymer chain conformation and packing, ultimately influencing properties such as CTE, glass transition temperature (Tg), and solubility. This impact is evident when comparing CBDA-based PIs with those derived from other dianhydrides with different steric structures [, , ].

Q7: What are the advantages of using CBDA in synthesizing polyimides for optoelectronic applications?

A7: CBDA-based PIs often exhibit excellent optical transparency, particularly in the visible light region, making them suitable for optoelectronic applications. This transparency, combined with their high thermal stability and often low CTE, makes them ideal for applications requiring demanding thermal and optical properties [, , ].

Q8: Are there any challenges associated with using CBDA in polymer synthesis?

A8: Yes, polymerization with CBDA can be challenging due to potential salt formation with certain diamines, impacting molecular weight and reaction time. This challenge is particularly prominent with trans-1,4-cyclohexanediamine (t-CHDA) and can be addressed by controlled heating methods during polymerization [, ].

Q9: What types of polymers are commonly synthesized using CBDA?

A9: CBDA is widely employed in synthesizing high-performance polyimides, particularly for applications demanding low CTE, high Tg, and good optical transparency. It is also used in preparing poly(amic acid)s (PAAs), the precursors to polyimides [, , , , , , ].

Q10: Can CBDA be used in synthesizing polymers other than polyimides?

A10: Yes, CBDA has been explored in the synthesis of other polymers, including poly(ether-benzoxazole)s (PEBOs), polyimidosiloxanes (APISiOs), and poly(pyridine–imide)s [, , ].

Q11: How does CBDA influence the properties of photo-crosslinkable poly(amic acid ester)s (PAEs)?

A11: CBDA contributes to the thermal stability and photosensitivity of PAEs. For example, PAEs synthesized from CBDA, 4,4′-diaminodiphenyl ether, and a photosensitive component have shown good resolution after photolithography and high thermal stability in the final cured polyimide films [, ].

Q12: Can CBDA be used to modify existing polymers?

A12: Yes, while not as common as its use in de novo polymer synthesis, CBDA can be employed for polymer modification. For instance, it has been used to create dynamic covalent bonds in aliphatic polyester elastomers, enabling reprocessability and tunable mechanical properties [].

Q13: How does the incorporation of CBDA influence the liquid crystal (LC) alignment properties of polyimides?

A13: CBDA plays a crucial role in controlling the pretilt angle of LC molecules in LC alignment layers. This influence is attributed to the specific interactions between the CBDA-derived PI surface and the LC molecules, which can be further tuned by modifying the PI structure or adding specific additives [, , ].

Q14: Have there been any computational studies conducted on CBDA and its derived polymers?

A14: Yes, computational chemistry methods, such as density functional theory (DFT) calculations, have been employed to study the electronic structure, optical properties, and thermal stability of CBDA-based polymers [, , ].

Q15: How do structure-activity relationship (SAR) studies inform the design of CBDA-based polymers?

A15: SAR studies are crucial for understanding how modifications to the CBDA structure or the co-monomers impact the final polymer properties. This knowledge allows for the rational design of polymers with tailored characteristics, such as enhanced solubility, tailored CTE, or specific optical properties [, , , , , ].

Q16: Is there any information available on the environmental impact and degradation of CBDA and its derived polymers?

A16: While specific data on CBDA's environmental impact might be limited, research on related cycloaliphatic compounds suggests potential biodegradability []. Further research is needed to assess the environmental fate and potential ecotoxicological effects of CBDA and its derived polymers [].

Q17: Are there any strategies for recycling or managing the waste generated from CBDA-based polymers?

A17: Research into the recycling and waste management of CBDA-based polymers is ongoing. Potential strategies include exploring chemical recycling methods to depolymerize the materials and recover monomers, as well as developing biodegradable or compostable analogs [, ].

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